molecular formula C13H11NS B374274 5,11-dihydrodibenzo[b,e][1,4]thiazepine CAS No. 3048-78-0

5,11-dihydrodibenzo[b,e][1,4]thiazepine

Cat. No.: B374274
CAS No.: 3048-78-0
M. Wt: 213.3g/mol
InChI Key: JVWKQCOSIPNOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-dihydrodibenzo[b,e][1,4]thiazepine is a heterocyclic compound that features a benzothiazepine scaffold. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals. The compound is known for its diverse biological activities, including antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dihydrodibenzo[b,e][1,4]thiazepine typically involves the cyclization of chalcones with benzothiazepine in the presence of bleaching clay and polyethylene glycol-400 (PEG-400). This method is efficient, yielding more than 95% in less than an hour of reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as PEG-400-mediated pathways, is encouraged to promote sustainability and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,11-dihydrodibenzo[b,e][1,4]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

5,11-dihydrodibenzo[b,e][1,4]thiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-dihydrodibenzo[b,e][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the action of diltiazem, a related benzothiazepine derivative . This inhibition can lead to various therapeutic effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-dihydrodibenzo[b,e][1,4]thiazepine is unique due to its specific structure, which allows for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

3048-78-0

Molecular Formula

C13H11NS

Molecular Weight

213.3g/mol

IUPAC Name

6,11-dihydrobenzo[c][1,5]benzothiazepine

InChI

InChI=1S/C13H11NS/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2

InChI Key

JVWKQCOSIPNOKD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3S1

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3S1

solubility

6.8 [ug/mL]

Origin of Product

United States

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